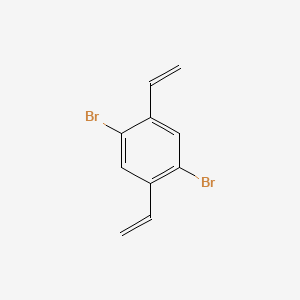

1,4-Dibromo-2,5-divinylbenzene

Description

Overview of Phenylene-Vinyl Building Blocks in Contemporary Materials Chemistry

Phenylene-vinyl building blocks are organic molecules that contain both phenyl (a benzene (B151609) ring) and vinyl (a carbon-carbon double bond) functional groups. These structural motifs are integral to the construction of conjugated polymers, materials characterized by alternating single and double bonds that facilitate the delocalization of π-electrons along the polymer backbone. This electron delocalization is the source of their unique electronic and optical properties, making them suitable for applications in organic electronics.

The versatility of phenylene-vinyl building blocks stems from the ability to modify their structure to fine-tune the properties of the resulting materials. For instance, the introduction of different substituent groups on the phenylene ring can alter the polymer's solubility, electronic energy levels, and solid-state packing. Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of polymers synthesized from these building blocks and have been extensively studied for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnih.gov The synthesis of these materials often relies on precursor routes or cross-coupling reactions, where the choice of the monomer is critical to the final polymer's characteristics. acs.org

Strategic Importance of 1,4-Dibromo-2,5-divinylbenzene in Synthetic Organic Chemistry

The strategic importance of this compound in synthetic organic chemistry lies in its polyfunctionality. The two bromine atoms serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. rsc.orgbeilstein-journals.org These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the extension of the conjugated system by coupling the monomer with other aromatic or vinylic building blocks.

Simultaneously, the two vinyl groups offer a different mode of reactivity. They can participate in polymerization reactions, most notably ring-closing olefin metathesis (RCM), to form new rings and create rigid, ladder-type polymer structures. rsc.orggoogle.com This dual reactivity allows for a two-directional approach to polymer synthesis, where the backbone can be extended via cross-coupling reactions and then planarized and rigidified through RCM. The synthesis of this compound itself can be achieved from precursors like 1,4-dibromo-2,5-dimethylbenzene (B47692). chemicalbook.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 868847-75-0 |

| Molecular Formula | C10H8Br2 |

| Molecular Weight | 295.98 g/mol |

| Appearance | Solid |

Academic Research Trajectories and Significance of this compound as a Polyfunctional Monomer

Academic research has increasingly focused on utilizing polyfunctional monomers like this compound to create well-defined, high-performance materials. A significant research trajectory involves its use in the synthesis of ladder polymers. These polymers, with their rigid and planar backbones, exhibit enhanced electronic conductivity and stability compared to their more flexible counterparts.

A notable application is in the synthesis of carbazole-based ladder polymers. rsc.orggoogle.com In a typical synthetic route, this compound is copolymerized with a carbazole-based monomer via a Suzuki step-growth polymerization. rsc.orggoogle.com This initial step forms a precursor polymer with pendant vinyl groups. Subsequently, a ring-closing olefin metathesis (RCM) reaction is employed to "zip up" these vinyl groups, forming the fused aromatic rings characteristic of a ladder polymer. rsc.orggoogle.com This approach provides a pathway to materials with minimal structural defects and extended π-conjugation. rsc.org

The significance of this compound as a polyfunctional monomer is underscored by its ability to enable the construction of these complex and highly ordered macromolecular architectures. The precise placement of its reactive groups allows for a programmed, stepwise synthesis, offering a high degree of control over the final material's structure and, consequently, its properties. This has led to the development of novel organic semiconductor polymers with potential applications in advanced electronic devices. google.com

The table below outlines a typical reaction involving this compound in the synthesis of a precursor for a ladder polymer.

| Reactants | Catalyst/Reagents | Product | Reaction Type |

| This compound, Carbazole-based boronic ester | Pd(PPh3)4, K2CO3 | Precursor polymer with pendant vinyl groups | Suzuki Polymerization |

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-bis(ethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOANPPGLZIFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1Br)C=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dibromo 2,5 Divinylbenzene

Primary Synthetic Routes to 1,4-Dibromo-2,5-divinylbenzene

The conversion of 1,4-dibromo-2,5-dimethylbenzene (B47692) to this compound typically proceeds through a two-step sequence involving halogenation of the methyl groups followed by an elimination reaction or via a Wittig-type reaction from the corresponding dialdehyde (B1249045).

Catalytic and Non-Catalytic Approaches for the Preparation of this compound

A plausible and widely utilized approach for the synthesis of vinylarenes from methylarenes involves a bromination-dehydrobromination sequence. This method, while effective, often requires careful control of reaction conditions to avoid side reactions.

Bromination of 1,4-Dibromo-2,5-dimethylbenzene:

The initial step involves the free-radical bromination of the methyl groups of 1,4-dibromo-2,5-dimethylbenzene. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or cyclohexane. The use of N-bromosuccinimide (NBS) is often preferred over elemental bromine as it allows for a more controlled reaction with lower concentrations of bromine, minimizing side reactions.

Dehydrobromination to form this compound:

The resulting 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) is then subjected to a base-induced elimination reaction to form the desired divinyl compound. A variety of bases can be employed for this step, including potassium tert-butoxide, sodium ethoxide, or a hindered amine base like 1,8-diazabicycloundec-7-ene (DBU). The choice of base and solvent can influence the efficiency of the elimination and the formation of potential byproducts.

Alternative Catalytic Approach: The Wittig Reaction

An alternative and often more direct route to this compound involves the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This powerful olefination method allows for the conversion of an aldehyde or ketone to an alkene. In this context, the synthesis would begin with the oxidation of 1,4-dibromo-2,5-dimethylbenzene to 1,4-dibromo-2,5-benzenedicarboxaldehyde. This dialdehyde can then be reacted with a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) halide and a strong base, to yield the target divinyl compound. masterorganicchemistry.com The Wittig reaction is known for its high degree of regioselectivity, ensuring the formation of the double bond at the desired position. libretexts.org

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters in both the bromination-dehydrobromination and Wittig reaction pathways.

For the bromination-dehydrobromination sequence , key parameters to optimize include:

Brominating Agent and Initiator: The molar ratio of NBS to the starting material and the concentration of the radical initiator are critical. Excess NBS can lead to over-bromination, while insufficient initiator can result in slow and incomplete reactions.

Solvent: The choice of a non-polar, inert solvent is crucial to prevent side reactions.

Temperature and Reaction Time: The reaction temperature influences the rate of radical initiation and propagation. Careful monitoring of the reaction progress is necessary to determine the optimal reaction time.

Base and Solvent for Elimination: The strength and steric hindrance of the base, as well as the polarity of the solvent, will affect the rate and selectivity of the dehydrobromination step.

The following interactive data table illustrates a hypothetical optimization of the dehydrobromination step:

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Potassium tert-butoxide (2.2) | THF | 25 | 12 | 75 |

| 2 | Potassium tert-butoxide (2.2) | Dioxane | 50 | 8 | 82 |

| 3 | DBU (2.5) | Acetonitrile | 80 | 6 | 88 |

| 4 | Sodium Ethoxide (3.0) | Ethanol | 78 | 10 | 65 |

For the Wittig reaction , optimization would focus on:

Ylide Generation: The choice of base for deprotonating the phosphonium (B103445) salt is critical for efficient ylide formation. Common bases include n-butyllithium, sodium hydride, and potassium tert-butoxide.

Solvent: Anhydrous and aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to prevent quenching of the highly reactive ylide.

Reaction Temperature: The addition of the aldehyde to the ylide is often carried out at low temperatures to control the reaction rate and minimize side reactions.

Stoichiometry: The molar ratio of the ylide to the dialdehyde can be adjusted to maximize the conversion to the divinyl product.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The vinyl groups of this compound serve as reactive handles for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties. One of the most powerful methods for this purpose is the Heck reaction . organic-chemistry.orgmdpi.com

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org In the context of this compound, the vinyl groups can react with various aryl or vinyl halides to extend the conjugation of the system, leading to the formation of distyrylbenzene (B1252955) derivatives and other complex structures. rsc.orgorgsyn.org

For instance, reacting this compound with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base can lead to the formation of a tetra-substituted benzene (B151609) with extended styrenic arms. The electronic and steric properties of the aryl bromide can be varied to fine-tune the optical and electronic properties of the resulting molecule.

A hypothetical example of a Heck reaction involving this compound is presented in the table below:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Triethylamine | DMF | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ | Acetonitrile | 78 |

| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Toluene | 92 |

These advanced synthetic strategies open up possibilities for creating novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over the molecular architecture and electronic properties is paramount. Further research into tandem reactions, such as a one-pot Wittig-Heck sequence, could also provide more efficient pathways to complex, functionalized divinylbenzene (B73037) derivatives. nih.gov

Polymerization and Copolymerization Chemistry of 1,4 Dibromo 2,5 Divinylbenzene

Fundamental Polymerization Mechanisms of 1,4-Dibromo-2,5-divinylbenzene

The two vinyl groups of this compound are susceptible to standard polymerization methods, such as free-radical and anionic polymerization. In these processes, the primary reaction involves the vinyl functionalities, while the bromo-substituents remain intact, providing latent reactivity for subsequent modifications.

As a divinyl monomer, its polymerization is characterized by the potential for cross-linking. The reaction initially proceeds through the polymerization of one vinyl group to form a linear polymer chain with pendant vinyl groups. These pendant groups can then react with growing polymer chains, leading to the formation of a three-dimensional, insoluble network, an event known as gelation.

Controlling the polymerization to yield soluble, linear polymers requires careful selection of reaction conditions. Living anionic polymerization techniques, for instance, can selectively polymerize one of the two vinyl groups in a controlled manner, suppressing the cross-linking side reactions. researchgate.net This approach can produce soluble polymers with predictable molecular weights and narrow molecular weight distributions (M/M < 1.1). researchgate.net

In free-radical polymerization, achieving soluble polymers is more challenging. The process can be viewed as a terpolymerization involving the monomer's vinyl groups and the pendant vinyl groups on the polymer chains. itu.edu.tr Intramolecular cyclization, where a growing radical chain reacts with a pendant vinyl group on the same chain, competes with intermolecular cross-linking. itu.edu.tr By conducting the polymerization at low monomer concentrations, the likelihood of intermolecular reactions is reduced, favoring the formation of soluble, cyclized, or branched structures over an infinite network.

Transition Metal-Catalyzed Coupling Polymerizations of this compound

The presence of two bromine atoms on the aromatic ring allows this compound to function as a key building block in transition metal-catalyzed polycondensation reactions. These methods construct the polymer backbone through the formation of new carbon-carbon bonds at the sites of the C-Br bonds, preserving the vinyl groups as pendant functionalities.

Suzuki polycondensation is a powerful palladium-catalyzed cross-coupling reaction used to synthesize conjugated polymers. chemrxiv.org In this context, this compound serves as an A-A type dibromo-monomer that can be copolymerized with a B-B type comonomer, such as an aromatic bis(boronic acid) or bis(boronate ester).

The polymerization proceeds through a catalytic cycle involving three main steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. chemrxiv.org The resulting polymer possesses a conjugated backbone, such as poly(p-phenylene), with vinyl groups attached to the phenylene units. These pendant vinyl groups are available for post-polymerization modification, allowing for the creation of functional materials or cross-linked networks. The versatility of the Suzuki coupling tolerates a wide range of functional groups and reaction conditions. researchgate.net

Table 1: Typical Conditions for Suzuki Polycondensation

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, RuPhos | Stabilizes the catalyst and influences reactivity |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent System | Toluene, DMF, THF/Water | Solubilizes reactants and facilitates the reaction |

This table presents generalized conditions for Suzuki polycondensation reactions.

The Heck reaction is another palladium-catalyzed method for C-C bond formation, specifically between an aryl halide and an alkene. mdpi.com In polymerization, this compound can react with a divinyl comonomer (e.g., 1,4-divinylbenzene (B89562) itself or another divinyl arene) to produce poly(phenylene vinylene) (PPV) derivatives.

The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond of the polymer backbone and generates a palladium-hydride species. nih.gov Reductive elimination, often facilitated by a base, regenerates the active catalyst. mdpi.comnih.gov This methodology allows for the synthesis of highly conjugated polymers with vinyl side chains, which are of interest for applications in organic electronics.

Table 2: Key Parameters in Heck Coupling Polymerization

| Parameter | Description | Typical Examples |

|---|---|---|

| Catalyst Precursor | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Stabilizes the catalyst and modulates its activity |

| Base | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) | Neutralizes the HBr byproduct and aids catalyst regeneration |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | High-boiling polar aprotic solvents are common |

This table outlines typical components and conditions used in Heck coupling reactions.

Ring-closing olefin metathesis (RCM) is a powerful reaction that utilizes transition metal catalysts, typically ruthenium-based Grubbs' catalysts, to form cyclic alkenes from dienes. organic-chemistry.orgwikipedia.org While RCM does not directly polymerize this compound, it is a key tool for macromolecular design using polymers derived from it.

A common strategy involves first synthesizing a linear polymer from this compound using a method like Suzuki or Heck polymerization, which preserves the pendant vinyl groups. This linear polymer precursor, which contains multiple 1,5-diene motifs along its backbone, can then be subjected to RCM. The metathesis catalyst can induce intramolecular cyclization between adjacent vinyl groups, leading to the formation of six-membered rings along the polymer chain. libretexts.org This process alters the polymer's conformational properties and can enhance its thermal stability. The driving force for the reaction is often the release of a small, volatile alkene like ethylene. wikipedia.org This post-polymerization modification strategy demonstrates how the distinct reactive sites of the monomer can be used in orthogonal chemical steps to create complex and well-defined macromolecular architectures. nih.gov

Electrochemical Polymerization of this compound Systems

Electrochemical polymerization is a technique used to synthesize polymer films directly onto an electrode surface. mdpi.com The process is initiated by applying an electrical potential to a solution containing the monomer and a supporting electrolyte. For a monomer like this compound, polymerization can be initiated by the oxidation or reduction of the molecule to form reactive radical ions.

These radical ions can then attack neutral monomer molecules, propagating a polymer chain. Given the presence of two vinyl groups, the polymerization typically leads to the formation of a highly cross-linked and insoluble polymer film that deposits onto the electrode surface. mdpi.com The resulting film's properties, such as conductivity, morphology, and thickness, can be controlled by adjusting electrochemical parameters like the potential window, scan rate, and monomer concentration. The bromine atoms may also participate in the electrochemical process through reductive dehalogenation, potentially leading to additional C-C bond formation and contributing to the polymer network.

Cross-linking Dynamics and Network Formation via this compound

The primary application of divinyl monomers is as cross-linking agents to create robust, three-dimensional polymer networks. univook.com When this compound is copolymerized with a monovinyl monomer (e.g., styrene), it introduces branch points that connect linear polymer chains, ultimately leading to the formation of an insoluble gel.

The process of network formation is complex. As polymerization begins, soluble, branched polymers are formed. As the reaction progresses, the molecular weight increases rapidly until the gel point is reached, where a single, macroscopic molecule spanning the reaction vessel is formed. itu.edu.tr A significant side reaction is intramolecular cyclization, where a growing polymer radical reacts with a pendant vinyl group on the same chain. itu.edu.tr This reaction consumes a double bond without contributing to the network formation and is more prevalent at lower monomer concentrations.

The final network properties are dictated by the cross-linking density, which is influenced by the initial concentration of this compound. Higher concentrations lead to denser networks with increased rigidity, thermal stability, and solvent resistance. univook.com The bromine atoms distributed throughout the network serve as functional handles for further chemical reactions, enabling the synthesis of functionalized resins for applications such as ion exchange or catalysis.

Table 3: Factors Influencing Network Formation

| Factor | Effect on Cross-linking | Rationale |

|---|---|---|

| Monomer Concentration | Higher concentration increases cross-linking | Favors intermolecular reactions over intramolecular cyclization |

| Initiator Concentration | Higher concentration can decrease network density | Creates more, but shorter, primary chains |

| Temperature | Higher temperature can affect reaction rates and side reactions | Influences initiator decomposition rate and radical propagation/termination kinetics |

| Presence of Comonomer | Dilutes the cross-linker, reducing network density | The ratio of divinyl to monovinyl monomer controls the distance between cross-links |

This table summarizes key experimental variables that control the dynamics of network formation in divinylbenzene (B73037) polymerization.

Advanced Materials Science Applications of 1,4 Dibromo 2,5 Divinylbenzene Derived Polymers

Design and Synthesis of Conjugated Polymers from 1,4-Dibromo-2,5-divinylbenzene

Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, which results in delocalized π-electrons. This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ucm.esarxiv.org The properties of conjugated polymers can be finely tuned through the chemical design of the polymer backbone. arxiv.org

Ladder polymers are a unique class of double-stranded polymers where the polymer chains are connected by regular, periodic linkages, resulting in a rigid, ribbon-like structure. rsc.orgscilit.com This rigidity minimizes conformational disorder and enhances π-orbital overlap, which can lead to improved thermal stability and charge carrier mobility compared to their single-stranded counterparts. rsc.org The synthesis of well-defined ladder polymers is a significant challenge, often requiring high-yielding reactions to ensure the formation of the desired fused-ring structure with minimal defects. scilit.com

One of the most effective methods for synthesizing ladder polymers is through the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. scilit.comfrontiersin.org The divinyl groups of this compound can act as a diene, making it a promising monomer for the construction of ladder polymers. In a hypothetical polymerization, this compound could undergo a Diels-Alder reaction with a suitable bis-dienophile, leading to the formation of a ladder-like polymer architecture. While the direct synthesis of ladder polymers from this compound has not been extensively reported, the principles of Diels-Alder polymerization suggest its feasibility. frontiersin.org The reaction would proceed via a step-growth mechanism, and the rigidity of the resulting polymer would be dictated by the structure of both the divinylbenzene (B73037) monomer and the co-monomer.

The synthesis of ladder polymers often requires high temperatures or high-pressure conditions to achieve efficient polymerization. rsc.org However, recent advancements have explored photoredox catalysis to facilitate Diels-Alder cycloadditions under milder conditions. rsc.org

The electronic properties of conjugated polymers, such as their bandgap, charge carrier mobility, and absorption/emission spectra, are intrinsically linked to the extent of π-conjugation along the polymer backbone. arxiv.orgresearchgate.net By strategically incorporating different monomers into a copolymer, it is possible to engineer these properties for specific applications. The this compound monomer offers several avenues for tuning the electronic properties of copolymers.

The bromine atoms on the benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling, allowing for the introduction of other aromatic or vinyl units into the polymer chain. This would extend the π-conjugation and modify the electronic structure of the resulting polymer. For instance, copolymerization of this compound with a comonomer containing boronic acid or organotin functionalities via a Suzuki or Stille coupling reaction, respectively, would lead to a π-conjugated copolymer with a tailored electronic bandgap.

The vinyl groups of this compound can also be utilized in polymerization reactions such as acyclic diene metathesis (ADMET) polymerization. This method allows for the formation of poly(phenylene vinylene) (PPV) derivatives, a well-known class of conjugated polymers. By copolymerizing this compound with other divinyl-containing monomers, the electronic properties of the resulting PPV-type polymer can be systematically varied. The electron-withdrawing nature of the bromine atoms would influence the HOMO and LUMO energy levels of the polymer, thereby affecting its bandgap and charge transport characteristics.

The precise control over the sequence and ratio of the monomers in the copolymer is crucial for achieving the desired electronic properties. The choice of comonomer, the polymerization method, and the post-polymerization modifications all play a significant role in the final properties of the material.

Development of Porous Organic Polymers Using this compound

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, permanent porosity, and robust chemical and thermal stability. These properties make them attractive for a wide range of applications, including gas storage and separation, catalysis, and adsorption. nih.gov The porosity of these materials arises from the inefficient packing of the rigid and contorted polymer chains.

Hypercrosslinked polymers (HCPs) are a subclass of POPs that are synthesized by creating a high density of crosslinks between polymer chains, resulting in a rigid, microporous network. arxiv.orgrsc.org The most common method for synthesizing HCPs is the Friedel-Crafts alkylation reaction, where electrophilic sites on a monomer or polymer precursor react with aromatic rings to form covalent bonds. researchgate.net

Divinylbenzene (DVB) is a common precursor for the synthesis of HCPs. researchgate.net The vinyl groups can be polymerized to form a polystyrene-based network, which is then hypercrosslinked. In the case of this compound, the vinyl groups can undergo polymerization, and the resulting polymer can be subsequently hypercrosslinked. Alternatively, the bromine atoms can be transformed into reactive sites for crosslinking.

A typical synthesis of HCPs from a DVB-based precursor involves reacting the polymer with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), in a suitable solvent. researchgate.net The catalyst promotes the alkylation reaction between the polymer chains, leading to the formation of a highly crosslinked and porous material. The resulting HCPs can exhibit very high BET surface areas, often exceeding 1000 m²/g, and in some cases reaching up to 2000 m²/g. arxiv.orgrsc.org

The properties of HCPs derived from divinylbenzene precursors can be tuned by varying the polymerization conditions, such as the amount of crosslinker, the type of solvent, and the reaction temperature. For example, the degree of crosslinking in copolymers of vinylbenzyl chloride (VBC) and DVB has been shown to influence the pore structure, with higher DVB content leading to a shift from macroporosity to microporosity. arxiv.orgresearchgate.net

| Precursor/Monomer | Synthesis Method | BET Surface Area (m²/g) | Key Features |

|---|---|---|---|

| Polystyrene-co-divinylbenzene (PS-DVB) | Friedel-Crafts post-crosslinking | Up to 2000 | High microporosity |

| Vinylbenzyl chloride-co-divinylbenzene (VBC-DVB) | Internal Friedel-Crafts alkylation | Up to 2090 | Efficient intramolecular crosslinking |

| Divinylbenzene (DVB) | Self-addition polymerization via Friedel-Crafts | Up to 931 | High micropore content |

| Tetraphenylethylene derivatives | Friedel-Crafts alkylation with a crosslinker | Up to 1800 | Good gas storage potential |

The ability to control the pore size and distribution in porous polymers is crucial for their application in areas such as separation and catalysis, where specific pore dimensions are required. The fabrication of micro/mesoporous materials from this compound can be achieved through various strategies that influence the phase separation and network formation during polymerization.

One common approach is suspension polymerization, where the monomer is dispersed in an immiscible liquid, and polymerization is initiated within the monomer droplets. biu.ac.il The porosity of the resulting polymer beads is controlled by the use of a porogen, which is a solvent for the monomer but a non-solvent for the polymer. biu.ac.il As the polymer chains grow, they precipitate from the porogen, forming a porous network. The choice of porogen and its concentration are critical parameters that determine the final pore structure.

For polymers derived from divinylbenzene, a variety of porogens have been investigated, including good solvents like toluene, which tend to produce microporous materials, and poor solvents or mixtures of solvents, which can lead to the formation of mesopores and macropores. The interplay between the thermodynamics of phase separation and the kinetics of polymerization governs the final morphology of the porous material.

The vinyl groups of this compound can be readily polymerized via free radical polymerization, a common method used in suspension polymerization. The resulting polymer would be a crosslinked network due to the difunctional nature of the monomer. The bromine atoms would remain as functional handles on the pore surface, which could be further modified for specific applications. For example, the bromine atoms could be converted to other functional groups to alter the surface chemistry and adsorption properties of the material.

Comprehensive Characterization of 1,4 Dibromo 2,5 Divinylbenzene Based Materials

Advanced Spectroscopic Techniques for Structural and Electronic Characterization (NMR, UV-Vis, Photoluminescence, Electroluminescence)

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of polymers. While specific data for polymers of 1,4-dibromo-2,5-divinylbenzene is limited, analysis of the closely related poly(divinylbenzene) (poly(DVB)) and its copolymers provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the chemical structure of polymers. For cross-linked poly(DVB) materials, solid-state NMR is particularly useful. Quantitative single pulse excitation (SPE) 13C NMR can be used to analyze the molecular structure in terms of the different types of carbon atoms present. This allows for the quantification of residual unreacted vinyl groups, which in turn helps in determining the effective cross-link ratio of the resin. Studies on highly cross-linked poly(divinylbenzene) resins have shown that the actual cross-link ratios are often significantly lower than what would be expected from the monomer feed ratio. For instance, a monomer feed of approximately 80% divinylbenzene (B73037) may result in about 40-45% cross-linking.

Gel-1H-NMR spectroscopy has been used to characterize the surface of core poly(DVB) microspheres by swelling them in a suitable solvent like deuterated benzene (B151609) (C6D6). In these spectra, signals corresponding to the protons of residual vinyl groups can be observed between 5.0 and 6.5 ppm. researchgate.net The absence of these signals can indicate near-complete consumption of the vinyl groups during polymerization. researchgate.net

UV-Vis Spectroscopy provides information about the electronic transitions in a molecule. The absorption characteristics of polymers derived from divinylbenzene are influenced by the conjugated systems present. Styrene (B11656) and divinylbenzene, for example, absorb strongly in the UV region up to around 330 nm. The size of the conjugated system has a significant impact on the absorption peak wavelengths (λmax), with larger conjugated systems generally leading to a shift towards longer wavelengths (bathochromic shift) and an increase in the molar absorption coefficient.

Thermal Stability and Degradation Analysis of this compound Polymers

Thermogravimetric analysis (TGA) is the primary method used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies on polydivinylbenzene (PDVB) and its copolymers with styrene have demonstrated that the incorporation of DVB significantly enhances thermal stability. Pure polystyrene completely volatilizes around 400°C, whereas PDVB shows much higher stability. Copolymers of styrene and DVB exhibit thermal stabilities that are intermediate between the two homopolymers. As the DVB content in the copolymer increases, the thermal stability also increases, reaching a maximum that is comparable to that of pure PDVB at about 50% DVB content. mdpi.com

The thermal degradation of poly(styrene-co-divinylbenzene) copolymers typically shows two main stages of mass loss. A small initial loss occurs at lower temperatures (e.g., between 30°C and 300°C), followed by a major degradation step at higher temperatures (e.g., 300°C to 600°C), with a maximum degradation temperature (Tdeg. max) often above 400°C. researchgate.net For instance, a poly(styrene-co-divinylbenzene) copolymer showed a major mass loss of 94.0% between 300°C and 600°C, with a Tdeg. max of 409°C. researchgate.net

The activation energy for the thermal degradation process, which can be calculated from TGA data at different heating rates, also reflects the stability of the polymer. For copolymers of styrene and DVB, the activation energy has been shown to increase with higher DVB content, with values reported as 54 kcal/mole for a 25% DVB copolymer and 65 kcal/mole for pure PDVB. mdpi.com

Below is a table summarizing the thermal degradation characteristics of various divinylbenzene-based polymers.

| Polymer System | DVB Content (%) | Onset Degradation Temperature (°C) | Char Yield at 500°C (%) | Activation Energy (kcal/mole) |

| Polystyrene | 0 | - | ~0 | - |

| Styrene-DVB Copolymer | 2 | - | - | 53 |

| Styrene-DVB Copolymer | 25 | - | - | 54 |

| Styrene-DVB Copolymer | 48 | - | - | 58 |

| Styrene-DVB Copolymer | 56 | - | - | 58 |

| Polydivinylbenzene | 100 | - | - | 65 |

| Poly(MMA-co-DVB) | - | ~300.6 (for uncrosslinked PMMA) | 0.22 (for uncrosslinked PMMA) | - |

Data compiled from multiple sources. mdpi.com

Porosity and Surface Area Determination (N2 Adsorption-Desorption Isotherms)

The porous structure of materials derived from this compound is critical for applications such as catalysis, separation, and adsorption. Nitrogen adsorption-desorption isotherms at 77 K are the standard method for determining key parameters like specific surface area (SBET), pore volume (Vt), and pore size distribution.

The shape of the isotherm provides qualitative information about the pore structure. For many divinylbenzene-based materials, the isotherms indicate a small content of micropores and a significant presence of mesopores. The specific surface area is typically calculated using the Brunauer-Emmett-Teller (BET) method.

For example, in the synthesis of divinylbenzene-co-triethoxyvinylsilane microspheres, the specific surface area was found to be dependent on the monomer ratio, with values ranging from 316 m²/g to 521 m²/g. Similarly, porous poly(styrene-divinylbenzene) microspheres have been synthesized with specific surface areas as high as 464 m²/g to 562 m²/g. Monolithic polymers of divinylbenzene-co-N-vinylpyrrolidone have also been prepared with specific surface areas ranging from 92 m²/g to 598 m²/g, depending on the synthesis conditions.

The table below presents porosity data for various divinylbenzene-based materials.

| Material | SBET (m²/g) | Vt (cm³/g) | Average Pore Diameter (nm) |

| DVB:TEVS (2:1) | 316 | - | - |

| DVB:TEVS (1:1) | 402 | - | - |

| DVB:TEVS (1:2) | 521 | - | - |

| Porous P(S-DVB)-3 | 464 | - | 10 |

| Porous P(S-DVB)-4 | 562 | - | - |

Data for DVB:TEVS from divinylbenzene-co-triethoxyvinylsilane microspheres. Data for P(S-DVB) from porous poly(styrene-divinylbenzene) microspheres.

Morphological Analysis by Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology of polymeric materials at the micro- and nanoscale. These techniques provide direct evidence of particle size, shape, surface texture, and internal structure.

For materials synthesized from divinylbenzene, electron microscopy has revealed a variety of morphologies depending on the polymerization method and conditions. For instance, suspension polymerization of styrene and divinylbenzene can produce copolymer beads. SEM studies have shown that the surface morphology, including the size of aggregates and macropores, is influenced by the type and amount of diluent used during synthesis.

In other work, the copolymerization of divinylbenzene with triethoxyvinylsilane via suspension polymerization resulted in well-defined polymeric-inorganic microspheres. SEM images of these materials showed that the surface of the spheres can range from smooth and uniform to highly developed with a greater degree of roughness, depending on the monomer ratio.

The synthesis of polyethylene (B3416737) films with radiation-grafted polystyrene in the presence of DVB has also been studied by SEM and TEM. These analyses revealed a complex heterogeneous structure.

Molecular Weight Distribution and Polydispersity Analysis (Size Exclusion Chromatography)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. The separation in SEC is based on the hydrodynamic volume of the polymer chains in solution.

For soluble polymers derived from divinylbenzene, SEC is a crucial characterization tool. The living anionic polymerization of 1,4-divinylbenzene (B89562) has been shown to produce soluble polymers with predictable molecular weights up to 60,500 g/mol and narrow molecular weight distributions, with PDI values less than 1.05. This indicates a high degree of control over the polymerization process, suppressing unwanted cross-linking reactions.

In the case of anionic dispersion polymerization of 1,4-divinylbenzene to form microgels, the weight-average molecular weight (Mw) has been determined by small-angle light scattering. researchgate.net The results showed that as the concentration of DVB in the reaction medium increases, the molecular weight of the resulting microgels also increases. researchgate.net

The following table provides examples of molecular weight data for polymers derived from 1,4-divinylbenzene.

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Living Anionic Polymerization | up to 60,500 | - | < 1.05 |

| Anionic Dispersion Polymerization (Microgels) | - | Increases with DVB concentration | - |

Data from living anionic polymerization of 1,4-divinylbenzene. Data from anionic dispersion polymerization of 1,4-divinylbenzene. researchgate.net

X-ray Diffraction Studies for Crystalline Architectures (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a key technique for investigating the crystalline or amorphous nature of materials. For polymers, PXRD patterns can provide information about the degree of crystallinity, the size of crystalline domains, and the packing of polymer chains.

While highly cross-linked polymers such as those typically formed from divinylbenzene are often amorphous, leading to broad, featureless PXRD patterns, related monomeric or oligomeric structures can exhibit crystallinity. For example, PXRD has been used to study derivatives of 1,4-dibromobenzene. In a study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, PXRD data confirmed that the single-crystal structure was representative of the bulk crystalline material.

Single-crystal X-ray diffraction, although not applicable to bulk polymers, provides precise structural information on related small molecules that can inform our understanding of the polymer structure. Crystal data has been reported for several 1,4-dibromobenzene derivatives:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1,4-Dibromo-2,5-dimethoxybenzene | Monoclinic | - | 6.573 | 8.438 | 8.756 | 90.14 |

| 1,4-Dibromo-2,5-dibutoxybenzene | Monoclinic | P21/c | 8.3685 | 12.6395 | 7.1083 | 96.461 |

Data for 1,4-Dibromo-2,5-dimethoxybenzene. researchgate.net Data for 1,4-Dibromo-2,5-dibutoxybenzene.

This information on the packing of the monomer units can be valuable for modeling the structure of the resulting polymers, even if they are largely amorphous.

Q & A

Q. Purification Challenges :

- Preparative Size Exclusion Chromatography (SEC) with chloroform as the eluent is critical for removing low-molecular-weight oligomers, yielding polymers with narrow dispersity (e.g., Mn = 20 kg mol⁻¹, PDI = 1.88) .

- Precipitation in methanol and acetone washing are standard steps to isolate crude polymers before SEC .

How do the vinyl groups in this compound enable advanced material design?

Advanced Research Focus

The divinyl substituents serve as reactive sites for post-polymerization modifications:

- Ring-Closing Metathesis (RCM) : Vinyl groups undergo RCM to form ladder-type polymers, enhancing rigidity and optoelectronic properties for applications in organic solar cells .

- Crosslinking in MOFs/COFs : The compound is a precursor in synthesizing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where vinyl groups facilitate π-π stacking or covalent bonding for porous material design .

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and vinyl group integrity. For example, upfield shifts in methoxy-substituted analogues (e.g., 1,4-dibromo-2,5-dimethoxybenzene) help distinguish substituent effects .

- Fourier-Transform Infrared (FT-IR) : Detects functional groups (e.g., boronic acid formation at 3366 cm⁻¹ in related compounds) .

- Size Exclusion Chromatography (SEC) : Measures molecular weight distribution in polymers derived from the compound .

How does this compound compare to its dimethoxy or dihalogenated analogues in reactivity?

Q. Advanced Research Focus

- Electrophilic Reactivity : Bromine atoms in this compound enable cross-coupling reactions (e.g., Suzuki, Heck), whereas dimethoxy analogues (e.g., 1,4-dimethoxybenzene) are more electron-rich, favoring electrophilic substitution .

- Vinyl vs. Methoxy Groups : Vinyl groups allow metathesis and crosslinking, while methoxy groups in analogues like 1,4-dibromo-2,5-dimethoxybenzene stabilize boronic acid intermediates for terphenyl monomer synthesis .

What strategies mitigate side reactions during the synthesis of polymers from this compound?

Q. Advanced Research Focus

- Radical Scavengers : Adding butylated hydroxytoluene (BHT) suppresses radical-induced crosslinking between vinyl groups during polymerization .

- Temperature Control : Low-temperature Grignard reactions (e.g., −40°C to −78°C) prevent undesired functional group transformations in halogenated derivatives .

What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Q. Basic Research Focus

- Crystallization Techniques : Slow evaporation of chloroform solutions is effective for obtaining single crystals of brominated aromatic compounds (e.g., 1,4-dibromo-2,5-bis(bromomethyl)benzene) .

- SHELX Refinement : X-ray crystallography using SHELXL software resolves structural ambiguities, though flexible vinyl groups may reduce crystal quality compared to rigid dimethoxy analogues .

How is this compound utilized in high-performance optoelectronic materials?

Q. Advanced Research Focus

- Conjugated Polymers : The compound’s planar structure and electron-withdrawing bromine atoms enhance charge transport in donor-acceptor polymers for organic photovoltaics .

- Ladder-Type Architectures : RCM of vinyl groups creates fused-ring systems, improving thermal stability and reducing bandgaps (e.g., P2 polymer in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.